21-Dehydrocortisol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIELFMXLFHFDRT-VWUMJDOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240524 |

Source

|

| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14760-49-7 |

Source

|

| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14760-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Dehydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014760497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROCORTISONE 21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2H26EPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 21-Dehydrocortisol and its Clinically Significant Analogue, 21-Deoxycortisol

This guide provides a detailed exploration of the chemical structure, properties, and metabolic significance of 21-Dehydrocortisol. Recognizing the frequent nomenclature confusion and the paramount clinical importance of a related steroid, this document also offers a comprehensive analysis of 21-Deoxycortisol, a critical biomarker in endocrine disorders. This dual focus is intended to provide researchers, clinicians, and drug development professionals with a clear, authoritative resource that addresses both the precise chemistry and the practical applications within the field of steroid biochemistry.

Introduction: Clarifying Nomenclature in Steroid Metabolism

In the study of corticosteroids, precise nomenclature is fundamental. The term "this compound" chemically refers to the cortisol molecule wherein the hydroxyl group at the 21st carbon has been oxidized to form an aldehyde. This molecule, also known as hydrocortisone 21-aldehyde, is a metabolite in the cortisol catabolic pathway.[1][2]

However, in clinical and research contexts, significant attention is given to a structurally similar but distinct molecule: 21-Deoxycortisol . This steroid lacks the 21-hydroxyl group entirely and is a crucial intermediate that accumulates in specific metabolic disorders.[3] Due to historical naming conventions, 21-Deoxycortisol is sometimes referred to by synonyms like "21-Dehydrohydrocortisone," leading to potential confusion.[4]

This guide will first detail the chemical and physical properties of the true this compound (the aldehyde). It will then dedicate substantial focus to 21-Deoxycortisol, elucidating its structure, properties, and profound biological significance as a biomarker for Congenital Adrenal Hyperplasia (CAH).

This compound (Hydrocortisone 21-Aldehyde)

This compound is the direct product of the oxidation of the C21 primary alcohol of cortisol. This conversion is a step in the metabolic processing of glucocorticoids. The reverse reaction, the reduction of the C21 aldehyde back to a hydroxyl group to form cortisol, is an enzymatically catalyzed process.[2][5]

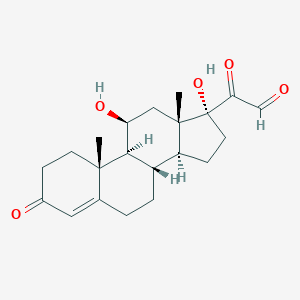

Chemical Structure and Nomenclature

The structure consists of the pregn-4-ene steroid backbone with ketone groups at C3 and C20, hydroxyl groups at C11 and C17, and a defining aldehyde group at C21.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | [1] |

| Synonyms | Hydrocortisone 21-aldehyde, Hydrocortisone impurity G | [1] |

| Molecular Formula | C₂₁H₂₈O₅ | [1] |

| Molecular Weight | 360.44 g/mol | [1] |

| Stereochemistry | Absolute, 7/7 defined stereocenters | [1] |

21-Deoxycortisol: The Clinically Relevant Biomarker

21-Deoxycortisol is a naturally occurring steroid that serves as a metabolite of 17α-hydroxyprogesterone.[3] Its significance lies in its accumulation in patients with a deficiency of the steroid 21-hydroxylase enzyme, making it a highly specific biomarker for this condition.[3][4]

Chemical Structure and Nomenclature

The structure of 21-Deoxycortisol is identical to cortisol except for the absence of the C21 hydroxyl group. The C20 ketone and a methyl group at C21 define the side chain.

Caption: 2D Chemical Structure of 21-Deoxycortisol.

Physicochemical Properties

The key identifiers and properties of 21-Deoxycortisol are detailed below.

| Property | Value | Source |

| IUPAC Name | 11β,17α-Dihydroxypregn-4-ene-3,20-dione | [3] |

| Synonyms | 21-Desoxycortisol, 11β,17α-Dihydroxyprogesterone, 21-Dehydrohydrocortisone | [3][4] |

| CAS Number | 641-77-0 | [3][4][6] |

| Molecular Formula | C₂₁H₃₀O₄ | [3][4][6] |

| Molar Mass | 346.467 g/mol | [3][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

Biological Significance and Clinical Application

The clinical relevance of 21-Deoxycortisol stems from its position within the adrenal steroidogenesis pathway, particularly under pathological conditions such as Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD).

Metabolic Pathway in 21-Hydroxylase Deficiency

In a healthy individual, the adrenal cortex synthesizes cortisol from cholesterol through a series of enzymatic steps. A key enzyme in this pathway is 21-hydroxylase (CYP21A2), which converts 17α-hydroxyprogesterone (17OHP) to 11-Deoxycortisol, a direct precursor to cortisol. When 21-hydroxylase is deficient, this conversion is blocked. The resulting accumulation of 17OHP is shunted into alternative metabolic pathways. One such major pathway is the 11β-hydroxylation of 17OHP by the enzyme 11β-hydroxylase (CYP11B1), leading to the formation of 21-Deoxycortisol.[3][7]

Sources

- 1. GSRS [precision.fda.gov]

- 2. benchchem.com [benchchem.com]

- 3. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. The stereospecificity of the enzymic reduction of this compound by NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 21-Deoxycortisol | C21H30O4 | CID 92827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 21-Dehydrocortisol Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 21-dehydrocortisol, a significant metabolite of cortisol. While not a product of a classical multi-step steroidogenic cascade, the formation of this compound from cortisol is a critical metabolic step with implications in various physiological and pathological states. This document delves into the core enzymatic conversion, the key enzyme involved, and its clinical relevance. Furthermore, it offers detailed, field-proven experimental protocols for the robust analysis of this compound, emphasizing the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study of steroid metabolism and related therapeutic areas.

Introduction: The Significance of this compound

In the intricate landscape of steroid hormone metabolism, cortisol is a central glucocorticoid that regulates a wide array of physiological processes.[1][2][3] Its biological activity is tightly controlled not only by its synthesis but also by its subsequent metabolic conversion to various other compounds. One such metabolite is this compound, a C21-steroid characterized by the oxidation of the 21-hydroxyl group of cortisol to an aldehyde.[4][5]

While often considered a minor metabolite, the study of this compound and its biosynthetic pathway is of significant interest for several reasons:

-

Indicator of Cortisol Metabolism: The levels of this compound can serve as an indicator of the activity of specific metabolic pathways of cortisol, providing insights into local and systemic glucocorticoid regulation.

-

Potential Biological Activity: Although less potent than cortisol, this compound and its derivatives may possess intrinsic biological activities, contributing to the overall glucocorticoid tone in certain tissues.

-

Clinical Relevance: The formation and clearance of cortisol metabolites are altered in various disease states, including congenital adrenal hyperplasia (CAH). Understanding the this compound pathway can offer a more nuanced understanding of these conditions.[2][6][7]

This guide will provide a detailed exploration of the direct enzymatic conversion of cortisol to this compound, the primary enzyme responsible, and the state-of-the-art analytical techniques for its quantification.

The Core Biosynthetic Pathway: A Unidirectional Conversion

Contrary to the complex, multi-enzyme cascades that characterize the synthesis of primary steroid hormones from cholesterol, the biosynthesis of this compound is a direct, one-step enzymatic conversion from cortisol.

The key enzyme mediating this reaction is 21-hydroxysteroid dehydrogenase (21-HSD) . This enzyme catalyzes the oxidation of the hydroxyl group at the C21 position of cortisol to an aldehyde group, yielding this compound. The reaction is stereospecific and requires a cofactor, typically NAD+.

The reverse reaction, the reduction of this compound back to cortisol, is also catalyzed by hydroxysteroid dehydrogenases, utilizing NADH as a cofactor.[8] The balance between the oxidative and reductive activities of these enzymes plays a crucial role in modulating the local concentrations of active cortisol.

The following diagram illustrates this fundamental conversion:

Sources

- 1. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid 21-hydroxylase deficiency in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 21-Dehydrocortisone | C21H26O5 | CID 331383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The stereospecificity of the enzymic reduction of this compound by NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

21-Dehydrocortisol role in adrenal steroidogenesis

An In-depth Technical Guide: The Role of 21-Dehydrocortisol in Adrenal Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound (21-deoxycortisol), a crucial steroid metabolite in adrenal steroidogenesis. While present in only trace amounts in healthy individuals, its accumulation is a pathognomonic feature of Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21-OHD). This document elucidates the biosynthesis and metabolism of this compound, explores its pathophysiological significance as a highly specific biomarker, details advanced analytical methodologies for its quantification, and discusses its clinical and research applications. The guide is intended to serve as an authoritative resource for professionals engaged in endocrinology research and the development of diagnostics and therapeutics for adrenal disorders.

Introduction to Adrenal Steroidogenesis and this compound

Adrenal steroidogenesis is a complex, multi-step process occurring in the adrenal cortex, responsible for the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens from a common cholesterol precursor.[1] This intricate cascade is dependent on a series of enzymes, primarily from the cytochrome P450 superfamily.[2] The principal glucocorticoid, cortisol, is vital for a myriad of physiological functions, including metabolism, immune response, and stress adaptation.[3] Its synthesis requires the sequential action of several enzymes, including steroid 21-hydroxylase (CYP21A2).[4]

A deficiency in 21-hydroxylase is the most common cause of Congenital Adrenal Hyperplasia (CAH), an autosomal recessive disorder that accounts for over 95% of all CAH cases.[5][6] This enzymatic block disrupts the production of cortisol and aldosterone, leading to the accumulation of precursor steroids.[7] These precursors are then shunted into the androgen synthesis pathway, causing androgen excess.[7] Amidst this metabolic dysregulation, a key steroid emerges: this compound (also known as 21-deoxycortisol, 21-DF, or 11β,17α-dihydroxyprogesterone).[8][9] While a minor metabolite in normal physiology, this compound becomes a major product in 21-OHD, serving as a highly specific and sensitive biomarker for the disease.[10][11]

Biosynthesis of this compound: A Pathological Shunt

In normal adrenal function, the steroidogenesis pathway proceeds efficiently towards cortisol and aldosterone. The enzyme 21-hydroxylase (CYP21A2) is critical, catalyzing the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol in the zona fasciculata.[12][13]

However, in individuals with 21-hydroxylase deficiency, this pathway is impeded. Mutations in the CYP21A2 gene lead to a partial or complete loss of enzyme function.[6] Consequently, 17-OHP, the substrate for 21-hydroxylase, accumulates in the adrenal glands.[14] This accumulation drives a "diversion" or "shunt" pathway. The excess intra-adrenal 17-OHP becomes a substrate for another enzyme, 11β-hydroxylase (CYP11B1), which is normally responsible for the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol).[11][15] The action of CYP11B1 on 17-OHP results in its 11β-hydroxylation, forming this compound.[8][16] This alternative metabolic route is insignificant under normal conditions but becomes a major pathway in 21-OHD.[17]

Sources

- 1. Adrenal steroidogenesis and congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 6. 21-hydroxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. Congenital Adrenal Hyperplasia Caused by 21-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 8. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 9. 21-Deoxycortisol | C21H30O4 | CID 92827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. picmonic.com [picmonic.com]

- 13. researchgate.net [researchgate.net]

- 14. Steroid 21-hydroxylase deficiency in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caresfoundation.org [caresfoundation.org]

- 16. caymanchem.com [caymanchem.com]

- 17. The application of a new highly-sensitive radioimmunoassay for plasma 21-deoxycortisol to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physiological Function of 21-Dehydrocortisol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of 21-dehydrocortisol, a corticosteroid distinguished by a 21-aldehyde group. While its direct physiological functions remain largely uncharacterized in current scientific literature, its significance as a biochemical precursor to cortisol and a substrate for specific enzymatic reactions is well-established. This document will delve into the known biochemical roles of this compound, clearly distinguishing it from the clinically significant biomarker, 21-deoxycortisol. Furthermore, we will explore the methodologies for its study and propose future research directions to elucidate its potential, yet undiscovered, physiological relevance.

Introduction and Structural Elucidation

This compound is a steroid hormone of the glucocorticoid family. Structurally, it is nearly identical to cortisol, with the critical exception of the functional group at the carbon-21 position. Whereas cortisol possesses a hydroxyl group (-OH) at C21, this compound features an aldehyde group (-CHO). This seemingly minor alteration has profound implications for its biological activity and metabolic fate.

It is imperative to distinguish this compound from 21-deoxycortisol. The latter lacks a hydroxyl group at the C21 position and is a well-documented biomarker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency[1][2][3]. In contrast, the physiological and pathological roles of this compound are not as clearly defined.

Caption: Structural relationship between Cortisol, this compound, and 21-Deoxycortisol.

Established Biochemical Roles

The primary established role of this compound is that of a metabolic intermediate and a substrate in enzymatic reactions.

Substrate for 21-Hydroxysteroid Dehydrogenase

The most well-documented function of this compound is its role as a substrate for the enzyme 21-hydroxysteroid dehydrogenase. This enzyme catalyzes the stereospecific reduction of the 21-aldehyde group of this compound to a hydroxyl group, yielding cortisol[4]. This reaction is dependent on the cofactor NADH[4]. The stereochemistry of this reduction is crucial, resulting in the formation of biologically active cortisol[4].

The enzymatic conversion of this compound to cortisol is a critical step in specific metabolic contexts and is a key area of study for understanding corticosteroid metabolism.

Caption: Enzymatic reduction of this compound to Cortisol.

Intermediate in Cortisol Metabolism

While direct evidence is limited, it is plausible that this compound exists as a transient intermediate in the metabolic breakdown of cortisol. For instance, a study on the biological 17-dehydroxylation of cortisol identified an enol aldehyde intermediate, suggesting that the C21 position can undergo oxidation[5]. Further research is required to ascertain the precise pathways and physiological conditions under which cortisol may be oxidized to this compound in vivo.

Comparative Analysis with Related Steroids

A clear understanding of this compound necessitates a comparative analysis with its structurally similar counterparts.

| Feature | This compound | 21-Deoxycortisol | Cortisol |

| Functional Group at C21 | Aldehyde (-CHO) | None | Hydroxyl (-OH) |

| Biosynthesis | Oxidation of Cortisol | 11β-hydroxylation of 17α-hydroxyprogesterone[1][2] | Via 11β-hydroxylase from 11-deoxycortisol |

| Primary Known Role | Substrate for 21-hydroxysteroid dehydrogenase[4] | Biomarker for 21-hydroxylase deficiency[1][2][3] | Primary glucocorticoid hormone[6] |

| Receptor Binding Affinity | Not well-characterized | Lower than cortisol[1] | High affinity for glucocorticoid receptor[7] |

| Clinical Significance | Not established | Diagnostic for CAH[8] | Essential for numerous physiological processes |

Methodologies for the Study of this compound

Advancements in analytical chemistry and molecular biology provide the necessary tools to investigate the elusive nature of this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound

-

Objective: To synthesize this compound from cortisol via enzymatic oxidation for use in further studies.

-

Materials:

-

Cortisol

-

21-hydroxysteroid dehydrogenase

-

NAD+

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

High-performance liquid chromatography (HPLC) system

-

C18 reverse-phase column

-

-

Methodology:

-

Dissolve cortisol in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute in the reaction buffer.

-

Add NAD+ and 21-hydroxysteroid dehydrogenase to the cortisol solution.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at various time points and analyzing them via HPLC.

-

Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.

-

Confirm the identity and purity of the synthesized this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Protocol 2: In Vitro Glucocorticoid Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor (GR).

-

Materials:

-

Purified this compound

-

Recombinant human glucocorticoid receptor

-

Radiolabeled dexamethasone (e.g., [3H]-dexamethasone)

-

Binding buffer

-

Scintillation counter

-

-

Methodology:

-

Perform a competitive binding assay by incubating a constant concentration of recombinant GR and [3H]-dexamethasone with increasing concentrations of unlabeled this compound.

-

As a positive control, use unlabeled dexamethasone.

-

After incubation to equilibrium, separate the receptor-bound and free radioligand.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value for this compound and subsequently determine its binding affinity (Ki).

-

Future Research Directions and Unanswered Questions

The field of endocrinology and steroid biochemistry has a significant opportunity to explore the potential physiological functions of this compound. Key areas for future investigation include:

-

Quantification in Biological Matrices: The development of sensitive and specific assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure endogenous levels of this compound in plasma, urine, and adrenal tissue is a critical first step.

-

Receptor Binding and Transactivation Studies: Comprehensive studies are needed to determine the binding affinity of this compound for not only the glucocorticoid receptor but also the mineralocorticoid and other steroid receptors. Subsequent cell-based assays can then elucidate its ability to activate these receptors and modulate gene expression.

-

Identification of Biosynthetic Pathways: Investigating the specific enzymes and cellular compartments responsible for the potential in vivo synthesis of this compound from cortisol is essential.

-

Pathophysiological Relevance: Once endogenous levels and receptor interactions are established, research can focus on whether this compound concentrations are altered in disease states, particularly in disorders of adrenal function.

Conclusion

Currently, this compound is best understood as a biochemical intermediate, serving as a precursor in the enzymatic synthesis of cortisol. Its direct physiological functions remain an uncharted area of steroid research. The clear structural and functional distinctions between this compound and the clinically relevant 21-deoxycortisol are crucial for researchers in the field. The experimental frameworks and future research directions outlined in this guide provide a roadmap for uncovering the potential biological significance of this intriguing corticosteroid.

References

-

Orr, J. C., & Monder, C. (1975). The stereospecificity of the enzymic reduction of this compound by NADH. Journal of Biological Chemistry, 250(19), 7547–7553. [Link]

-

21-Deoxycortisol - Wikipedia. (n.d.). Retrieved from [Link]

-

Lee, H. J., & Monder, C. (1977). 11 beta,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al: an intermediate in the biological 17-dehydroxylation of cortisol. Endocrinology, 101(4), 1143-1150. [Link]

-

Ponec, M., Kempenaar, J. A., & de Kloet, E. R. (1981). Glucocorticoids: binding affinity and lipophilicity. Journal of Investigative Dermatology, 76(4), 211–214. [Link]

-

21-Deoxycortisol | C21H30O4 | CID 92827 - PubChem. (n.d.). Retrieved from [Link]

-

Jailer, J. W., Gold, J. J., Vande Wiele, R., & Lieberman, S. (1955). 17 alpha-hydroxyprogesterone and 21-desoxyhydrocortisone; their metabolism and possible role in congenital adrenal virilism. The Journal of clinical investigation, 34(11), 1639–1646. [Link]

-

Interconversion of cortisol and cortisone by enzymatic oxidation or... - ResearchGate. (n.d.). Retrieved from [Link]

-

Burstein, S., Savard, K., & Dorfman, R. I. (1953). The in vivo metabolism of 21-desoxycortisone. Endocrinology, 53(3), 267–273. [Link]

-

Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC. (n.d.). Retrieved from [Link]

-

Ponec, M., & Kempenaar, J. A. (1980). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Journal of steroid biochemistry, 13(10), 1187–1192. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Physiology, Glucocorticoids. In StatPearls. StatPearls Publishing. [Link]

-

Metabolism of cortisol-21 glucosiduronate in man - PubMed. (n.d.). Retrieved from [Link]

-

Cortisol | C21H30O5 | CID 5754 - PubChem. (n.d.). Retrieved from [Link]

-

Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed. (n.d.). Retrieved from [Link]

-

21-Dehydrocortisone | C21H26O5 | CID 331383 - PubChem. (n.d.). Retrieved from [Link]

-

High-Affinity Nucleic-Acid-Based Receptors for Steroids - PMC. (n.d.). Retrieved from [Link]

-

Adrenal Gland: Cortisol - Endocrinology - YouTube. (2017, May 12). Retrieved from [Link]

-

Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - NIH. (n.d.). Retrieved from [Link]

-

21-Dehydro-Cortisone - CAS - 16574-04-2 | Axios Research. (n.d.). Retrieved from [Link]

-

Time course of bioconversion of different hydrocortisone concentrations... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Metabolism of hydrocortisone 21-sulfate in man - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 21-Deoxycortisol | C21H30O4 | CID 92827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The stereospecificity of the enzymic reduction of this compound by NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11 beta,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al: an intermediate in the biological 17-dehydroxylation of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 17 α-HYDROXYPROGESTERONE AND 21-DESOXYHYDROCORTISONE; THEIR METABOLISM AND POSSIBLE ROLE IN CONGENITAL ADRENAL VIRILISM - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 21-Deoxycortisol as a Metabolite of Hydrocortisone for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of steroidogenesis, the metabolic pathways of glucocorticoids such as hydrocortisone (cortisol) are of paramount importance in both physiological homeostasis and pathological states. While the conversion of hydrocortisone to its inactive form, cortisone, is a well-understood process, the formation and clinical significance of other metabolites are areas of continuous investigation. This technical guide focuses on 21-deoxycortisol (21-DF), a steroid metabolite that has emerged as a crucial biomarker in the diagnosis and management of congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2][3] This document will provide a comprehensive overview of the biochemical origins of 21-deoxycortisol, its physiological relevance, and detailed methodologies for its detection and quantification.

The Biochemical Genesis of 21-Deoxycortisol

Under normal physiological conditions, the synthesis of hydrocortisone in the adrenal cortex follows a well-defined pathway. However, in instances of enzymatic defects, particularly a deficiency in 21-hydroxylase, this pathway is disrupted. This deficiency leads to the accumulation of upstream precursors, most notably 17α-hydroxyprogesterone (17-OHP).[1][4] The excess 17-OHP is then shunted into an alternative metabolic route, where it is hydroxylated at the 11β-position by the enzyme 11β-hydroxylase (CYP11B1) to form 21-deoxycortisol.[1][5]

It is critical to distinguish 21-deoxycortisol from hydrocortisone. Hydrocortisone possesses a hydroxyl group at the C21 position, which is essential for its glucocorticoid and mineralocorticoid activity. In contrast, 21-deoxycortisol lacks this C21 hydroxyl group.[1] While it has some glucocorticoid activity, it is less potent than cortisol.[1][6]

Signaling Pathway of 21-Deoxycortisol Formation in 21-Hydroxylase Deficiency

Caption: Metabolic pathway illustrating the formation of 21-deoxycortisol in 21-hydroxylase deficiency.

Clinical Significance and Biomarker Utility

The measurement of 21-deoxycortisol has profound clinical implications, primarily in the diagnosis and management of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][4]

A More Specific Biomarker for 21-Hydroxylase Deficiency

While 17-OHP has traditionally been the primary marker for CAH, it is not entirely specific to the adrenal glands, as it is also produced in the gonads.[1] In contrast, 21-deoxycortisol is exclusively of adrenal origin, making it a more specific and reliable biomarker for 21-hydroxylase deficiency.[1][7] Elevated levels of 21-deoxycortisol are a strong indicator of this condition, even in milder, non-classic cases.[1]

Newborn Screening and Diagnosis

The inclusion of 21-deoxycortisol in newborn screening panels for CAH has been shown to improve the accuracy of diagnosis and reduce the number of false-positive results often associated with 17-OHP measurements, especially in premature infants.[2][4][8]

Monitoring Treatment Efficacy

In individuals diagnosed with CAH, monitoring 21-deoxycortisol levels can be a valuable tool for assessing the adequacy of glucocorticoid replacement therapy. Effective treatment should suppress the overproduction of adrenal androgens and their precursors, leading to a normalization of 21-deoxycortisol levels.

Glucocorticoid Activity of 21-Deoxycortisol

It is noteworthy that 21-deoxycortisol itself possesses some glucocorticoid activity, capable of transactivating the glucocorticoid receptor at approximately 49% of cortisol's potency.[6] This intrinsic activity may contribute to the overall glucocorticoid effect in patients with 21-hydroxylase deficiency, potentially explaining why some untreated individuals with classic CAH do not exhibit overt symptoms of cortisol deficiency.[6][9]

Analytical Methodologies for 21-Deoxycortisol Quantification

Accurate and sensitive measurement of 21-deoxycortisol is crucial for its clinical utility. Several analytical techniques have been developed, with a clear trend towards more specific and robust methods.

Immunoassays

Historically, immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) were the primary methods for quantifying 21-deoxycortisol.[4][10] While these methods can be sensitive, they are often hampered by cross-reactivity with other structurally similar steroids, such as cortisol, 11-deoxycortisol, and 17-hydroxyprogesterone.[1][10][11] This can lead to falsely elevated or inaccurate results, compromising their diagnostic reliability.[4][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of steroids, including 21-deoxycortisol.[1][4][12] This technique offers superior specificity and sensitivity, overcoming the limitations of immunoassays by physically separating the analytes before detection.[1][13] LC-MS/MS is now considered the gold standard for steroid hormone analysis.[14][15]

Experimental Protocol: Quantification of 21-Deoxycortisol in Human Plasma using UHPLC-MS/MS

This protocol is based on established methods for the simultaneous measurement of multiple steroids in plasma.[4][16]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add an internal standard (e.g., d4-cortisol).

-

Vortex mix for 30 seconds.

-

Add 1 mL of an extraction solvent mixture (e.g., dichloromethane and tert-butylmethyl ether, 1:2 v/v).[4][16]

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. UHPLC-MS/MS Analysis:

-

UHPLC System: A system capable of delivering reproducible gradients at high pressures.

-

Column: A C18 reversed-phase column (e.g., Atlantis dC18, 3 µm).[4][16]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[4][16]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for these analytes.[4][16]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard.[4][16]

Table 1: Example MRM Transitions for Steroid Analysis [4][16]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 21-Deoxycortisol | 347.17 | 311.12 |

| 17-Hydroxyprogesterone | 331.17 | 96.97 |

| Cortisol | 363.11 | 121.00 |

| Cortisone | 361.18 | 163.11 |

| Cortisol-d4 (IS) | 367.19 | 121.24 |

Experimental Workflow Diagram

Caption: A streamlined workflow for the analysis of 21-deoxycortisol from plasma samples using UHPLC-MS/MS.

Quantitative Data Summary

The following table summarizes typical concentration ranges for 21-deoxycortisol and related steroids in different populations. These values can vary depending on the specific assay used and the patient population.

Table 2: Plasma Concentrations of 21-Deoxycortisol and Related Steroids

| Population | 21-Deoxycortisol (ng/mL) | 17-Hydroxyprogesterone (ng/mL) | Cortisol (ng/mL) |

| Normal Adults (basal) | 0.18 - 0.19[10] | 0.37 - 1.4[4][16] | 21.9 - 110[4][16] |

| Classical CAH (untreated) | 9.1 - 39.9[10] | Significantly elevated | Generally low |

| Late-onset CAH (ACTH-stimulated) | 9 - 25.5[10] | Elevated | Variable |

| Heterozygous Carriers (ACTH-stimulated) | > Normal range[10] | May be within normal range[10] | Normal |

Conclusion

21-Deoxycortisol has transitioned from a relatively obscure metabolite to a cornerstone in the diagnosis and management of 21-hydroxylase deficiency. Its adrenal-specific origin provides a distinct advantage over traditional biomarkers like 17-OHP, offering improved diagnostic accuracy. The implementation of advanced analytical techniques, particularly LC-MS/MS, has been instrumental in realizing the full clinical potential of 21-deoxycortisol measurement. For researchers and professionals in drug development, a thorough understanding of the biosynthesis and analytical considerations of 21-deoxycortisol is essential for advancing the care of individuals with congenital adrenal hyperplasia and for the development of novel therapeutic strategies.

References

-

21-Deoxycortisol - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Gueux, B., Fiet, J., Villette, J. M., Brerault, J. L., Couillin, P., & Dreux, C. (1986). Radioimmunoassay for 21-deoxycortisol: clinical applications. Acta endocrinologica, 113(1), 113–120. [Link]

-

Al-Odaib, A., Al-Daghri, N. M., Al-Amro, R., Al-Saleh, Y., & Sabico, S. (2024). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 3859670. [Link]

-

Fiet, J., Gueux, B., Ronsin, C., Villette, J. M., Vexiau, P., Gourmelen, M., & Dreux, C. (1989). [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency]. La Presse medicale, 18(40), 1965–1969. [Link]

-

Wang, J. X., Ge, H. M., & Tan, R. X. (2013). The paradigm of 21-deoxycortisol (21-DF) biosynthetic pathway from 17α-hydroxyprogesterone (17-OHP). Biotechnology letters, 35(12), 2027–2032. [Link]

-

Lecointre, C., Le Mélédo, E., Le Tertre, A., Le Bideau, M., Le Priol, C., Le Gall, M. A., & Morel, Y. (2024). Plasma 21-deoxycortisone: a sensitive additive tool in 21-hydroxylase deficiency in newborns. European journal of endocrinology, 191(2), 204–210. [Link]

-

Held, P. K., & Sarafoglou, K. (2022). 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency. The Journal of pediatrics, 242, 213–219.e1. [Link]

-

Fiet, J., Gueux, B., Ronsin, C., Villette, J. M., Vexiau, P., Gourmelen, M., & Dreux, C. (1989). [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency]. La Presse medicale, 18(40), 1965–1969. [Link]

-

Al-Odaib, A., Al-Daghri, N. M., Al-Amro, R., Al-Saleh, Y., & Sabico, S. (2024). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 3859670. [Link]

-

Turpeinen, U., Hämäläinen, E., & Stenman, U. H. (2010). A liquid chromatography/tandem mass spectometry profile of 16 serum steroids, including 21-deoxycortisol and 21-deoxycorticosterone, for management of congenital adrenal hyperplasia. The Journal of steroid biochemistry and molecular biology, 121(3-5), 589–595. [Link]

-

Owen, L. J., & Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical chemistry, 60(7), 984–993. [Link]

-

Turpeinen, U., Hämäläinen, E., & Stenman, U. H. (2017). A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. The Journal of steroid biochemistry and molecular biology, 165(Pt A), 18–25. [Link]

-

Cristoni, S., & Sciannamblo, M. (2007). Analysis of 21-deoxycortisol, a marker of congenital adrenal hyperplasia, in blood by atmospheric pressure chemical ionization and electrospray ionization using multiple reaction monitoring. Rapid communications in mass spectrometry : RCM, 21(1), 113–118. [Link]

-

Al-Odaib, A., Al-Daghri, N. M., Al-Amro, R., Al-Saleh, Y., & Sabico, S. (2024). Chronology of Published Reports of 21 Deoxycortisol and 21 Deoxycorticosterone: Upper Basal Serum Values in Non-CAH. ResearchGate. [Link]

-

Pitt, J. J., & Ranieri, E. (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation. International journal of neonatal screening, 9(4), 51. [Link]

-

Monder, C., Zumoff, B., Bradlow, H. L., & Hellman, L. (1975). Studies in the biotransformation of cortisol to the cortoic acids in man. I. Metabolism of 21-dehydrocortisol. The Journal of clinical endocrinology and metabolism, 40(1), 86–92. [Link]

-

Stewart, P. M., & Krozowski, Z. S. (1999). Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase. Best practice & research. Clinical endocrinology & metabolism, 13(4), 633–648. [Link]

-

Al-Odaib, A., Al-Daghri, N. M., Al-Amro, R., Al-Saleh, Y., & Sabico, S. (2024). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. ResearchGate. [Link]

-

Monder, C., Zumoff, B., Bradlow, H. L., & Hellman, L. (1975). Studies in the Biotransformation of Cortisol to the Cortoic Acids in Man. I. Metabolism of this compound. The Journal of Clinical Endocrinology & Metabolism, 40(1), 86–92. [Link]

-

Engels, M., Pijnenburg-Kleizen, K. J., Utari, A., Faradz, S. M., Oude-Alink, S., van Herwaarden, A. E., Span, P. N., Sweep, F. C. G. J., & Claahsen-van der Grinten, H. L. (2021). Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia. The Journal of clinical endocrinology and metabolism, 106(3), e1179–e1189. [Link]

-

Hondroulis, E., & Anagnostis, P. (2020). Cortisol metabolism by the HSD1 and HSD2 enzymes. HSD1 utilizes the cofactor NADPH to convert the 11 -ketone group of cortisone to a hydroxyl group (oxidoreduction). This reaction yields biologically active cortisol from inactive cortisone. HSD2 utilizes the cofactor NAD + to convert cortisol to biologically inactive cortisone (oxidation). In this reaction, the 11 -hydroxyl group of cortisol is oxidized to a ketone group. ResearchGate. [Link]

-

Jääskeläinen, J., & Voutilainen, R. (2018). Assay of steroids by liquid chromatography-tandem mass spectrometry in monitoring 21-hydroxylase deficiency. Upsala journal of medical sciences, 123(4), 232–239. [Link]

-

Di Canito, A., Zampolli, A., Tucci, S., Ercole, C., D'Eustacchio, A., & Pagiotti, R. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules (Basel, Switzerland), 25(9), 2192. [Link]

-

National Center for Biotechnology Information (n.d.). 21-Deoxycortisol. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Monder, C., Zumoff, B., Bradlow, H. L., & Hellman, L. (1975). Studies in the Biotransformation of Cortisol to the Cortoic Acids in Man. I. Metabolism of this compound. The Journal of Clinical Endocrinology & Metabolism, 40(1), 86–92. [Link]

-

Enzymes involved in the conversion of inactive cortisone to active cortisol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Boonen, E., Vervenne, H., Meersseman, P., Andrew, R., Mortier, L., Wouters, P. J., ... & Van den Berghe, G. (2013). Reduced cortisol metabolism during critical illness. The New England journal of medicine, 368(16), 1477–1488. [Link]

-

Orr, J. C., & Monder, C. (1975). The stereospecificity of the enzymic reduction of this compound by NADH. The Journal of biological chemistry, 250(19), 7547–7553. [Link]

-

Engels, M., Pijnenburg-Kleizen, K. J., Utari, A., Faradz, S. M., Oude-Alink, S., van Herwaarden, A. E., Span, P. N., Sweep, F. C. G. J., & Claahsen-van der Grinten, H. L. (2021). Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia. ResearchGate. [Link]

-

Merke, D. P., & Auchus, R. J. (2020). Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management. The Journal of clinical endocrinology and metabolism, 105(8), dgaa364. [Link]

-

Monder, C., & Bradlow, H. L. (1975). Binding of Cortisol and this compound with Transcortin. The Journal of steroid biochemistry, 6(3-4), 177–179. [Link]

-

Thau, L., & Gandhi, J. (2023). Physiology, Glucocorticoids. In StatPearls. StatPearls Publishing. [Link]

-

Lee, H., & Lee, K. (2015). Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor. Drug metabolism and disposition: the biological fate of chemicals, 43(10), 1599–1607. [Link]

-

de Fátima Borges, M., de Oliveira, D. M., & de Paula, F. J. A. (2006). Serum 21-Deoxycortisol, 17-Hydroxyprogesterone, and 11-Deoxycortisol in Classic Congenital Adrenal Hyperplasia: Clinical and Hormonal Correlations and Identification of Patients with 11β-Hydroxylase Deficiency among a Large Group with Alleged 21-Hydroxylase Deficiency. ResearchGate. [Link]

-

Jailer, J. W., Gold, J. J., Vande Wiele, R., & Lieberman, S. (1955). 17 α-HYDROXYPROGESTERONE AND 21-DESOXYHYDROCORTISONE; THEIR METABOLISM AND POSSIBLE ROLE IN CONGENITAL ADRENAL VIRILISM. The Journal of clinical investigation, 34(11), 1639–1646. [Link]

-

Drayer, N. M., & Giroud, C. J. (1965). Metabolism of hydrocortisone 21-sulfate in man. Steroids, 5, 289–304. [Link]

Sources

- 1. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 2. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The application of a new highly-sensitive radioimmunoassay for plasma 21-deoxycortisol to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioimmunoassay for 21-deoxycortisol: clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

21-Dehydrocortisol: A Paradigm Shift in the Endocrinological Assessment of Adrenal Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of endocrine diagnostics is undergoing a significant transformation, driven by the pursuit of biomarkers with enhanced specificity and clinical utility. In the realm of adrenal disorders, particularly congenital adrenal hyperplasia (CAH), 21-dehydrocortisol has emerged as a pivotal steroid metabolite, challenging the long-held dominance of 17-hydroxyprogesterone (17-OHP) as the primary diagnostic marker. This technical guide provides a comprehensive overview of this compound, from its fundamental biochemical properties to its advanced applications in clinical research and drug development. We will explore the intricacies of its biosynthesis, its pathophysiological significance, and the state-of-the-art analytical methodologies for its precise quantification. This document is intended to serve as an authoritative resource for scientists and researchers, offering field-proven insights and detailed protocols to facilitate the integration of this compound into their research and development pipelines.

Introduction: The Rise of a More Specific Biomarker

For decades, the diagnosis and management of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency have relied heavily on the measurement of 17-hydroxyprogesterone (17-OHP).[1][2] However, the diagnostic accuracy of 17-OHP is hampered by its lack of specificity. Elevated levels of 17-OHP are observed in other forms of CAH, and are also influenced by factors such as prematurity and physiological stress in newborns, leading to a high rate of false-positive results in screening programs.[1][3] This has necessitated the search for a more reliable biomarker, leading to the re-evaluation of this compound.

This compound, also known as 11β,17α-dihydroxyprogesterone, is a steroid metabolite that is uniquely and significantly elevated in individuals with 21-hydroxylase deficiency.[4][5] Unlike 17-OHP, which is produced in both the adrenal glands and the gonads, this compound is exclusively of adrenal origin.[4][6] This inherent specificity makes it a superior marker for 21-hydroxylase deficiency, significantly improving the positive predictive value of diagnostic tests, particularly in newborn screening.[7][8][9]

Biochemical Profile and Biosynthesis of this compound

This compound is a C21 steroid with the chemical formula C21H30O4 and a molar mass of 346.467 g/mol .[4][10] It is structurally similar to cortisol but lacks the hydroxyl group at the C21 position.

The biosynthesis of this compound is intrinsically linked to the pathophysiology of 21-hydroxylase deficiency. In a healthy individual, the enzyme 21-hydroxylase (CYP21A2) efficiently converts 17-OHP to 11-deoxycortisol, a precursor to cortisol.[6][11] However, when 21-hydroxylase is deficient, 17-OHP accumulates in the adrenal cortex.[1][11] This excess 17-OHP is then shunted into an alternative metabolic pathway, where it is hydroxylated at the 11β-position by the enzyme 11β-hydroxylase (CYP11B1) to form this compound.[4][12]

Caption: Biosynthetic pathway of this compound in 21-hydroxylase deficiency.

Clinical Relevance in Endocrinology

The primary clinical utility of this compound lies in its role as a highly specific biomarker for 21-hydroxylase deficiency, the most common cause of CAH.[2][4][13] Its measurement offers several advantages over traditional markers:

-

Improved Specificity in Newborn Screening: Newborn screening for CAH using 17-OHP is plagued by a high false-positive rate, especially in premature infants.[1][3] The use of this compound as a second-tier test significantly reduces these false positives, thereby minimizing unnecessary anxiety for families and reducing the burden on healthcare systems.[8][9][14]

-

Accurate Diagnosis of Classic and Non-Classic CAH: Elevated levels of this compound are found in both the classic (salt-wasting and simple virilizing) and the milder, non-classic forms of 21-hydroxylase deficiency.[4][15]

-

Enhanced Carrier Detection: Studies have shown that measuring this compound after ACTH stimulation can effectively identify heterozygous carriers of 21-hydroxylase deficiency with a higher sensitivity than 17-OHP.[15]

-

Monitoring Therapeutic Efficacy: While further research is ongoing, monitoring this compound levels may provide a more accurate assessment of therapeutic control in patients with CAH undergoing glucocorticoid replacement therapy.

| Biomarker | Adrenal Specificity | Influence of Prematurity | Utility in Newborn Screening |

| 17-Hydroxyprogesterone (17-OHP) | Low (also gonadal) | High | High false-positive rate |

| This compound | High (exclusively adrenal) | Low | High specificity, reduces false positives |

Analytical Methodologies for Quantification

The accurate quantification of this compound is critical for its clinical application. While immunoassays were initially used, they are prone to cross-reactivity with other structurally similar steroids, leading to inaccurate results.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of this compound.[16][17] This technique offers high sensitivity and specificity, allowing for the precise measurement of this compound even at low concentrations and in complex biological matrices like plasma and dried blood spots.[16][18]

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol for this compound Quantification by UHPLC-MS/MS

This protocol provides a validated method for the simultaneous measurement of this compound, 17-OHP, cortisol, and cortisone in human plasma.[16][18][19]

4.1.1. Materials and Reagents

-

This compound, 17-OHP, cortisol, cortisone, and cortisol-d4 (internal standard) reference standards

-

HPLC-grade acetonitrile, methanol, dichloromethane, and tert-butylmethyl ether

-

Ammonium acetate

-

Human plasma (drug-free)

-

Calibrators and quality control samples

4.1.2. Sample Preparation

-

To 200 µL of plasma, add 25 µL of the internal standard solution (cortisol-d4).

-

Vortex for 30 seconds.

-

Add 1 mL of a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v) for liquid-liquid extraction.[16][18]

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. UHPLC-MS/MS Conditions

-

UHPLC System: A system capable of delivering accurate and precise gradients.

-

Mobile Phase: Isocratic elution with 20.0 mM ammonium acetate and acetonitrile (50:50, v/v) at a flow rate of 0.3 mL/minute.[16][18]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (m/z):

| Analyte | Precursor Ion | Product Ion |

| This compound | 347.17 | 311.12 |

| 17-OHP | 331.17 | 96.97 |

| Cortisol | 363.11 | 121.00 |

| Cortisone | 361.18 | 163.11 |

| Cortisol-d4 (IS) | 367.19 | 121.24 |

Data adapted from Al-Tannak et al. (2024).[16][19]

4.1.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Future Perspectives and Conclusion

The adoption of this compound as a key biomarker in endocrinology is poised to significantly improve the diagnosis and management of CAH. Its superior specificity addresses the key limitations of 17-OHP, promising a future with more accurate and efficient newborn screening programs. For researchers and drug development professionals, this compound offers a more precise tool to study the pathophysiology of adrenal disorders and to evaluate the efficacy of novel therapeutic interventions. The continued development and validation of robust analytical methods, such as LC-MS/MS, will be crucial in realizing the full potential of this important biomarker.

References

-

Gidlof, S., et al. (2023). Improved Performance of Newborn Screening for Congenital Adrenal Hyperplasia Using 21-deoxycortisol Measurement. The Journal of Clinical Endocrinology & Metabolism, 108(11), 2861–2869. [Link]

-

Wikipedia. (2023). 21-Deoxycortisol. [Link]

-

Al-Tannak, N. F., et al. (2024). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 3859670. [Link]

-

Held, P. K., et al. (2022). 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency. The Journal of Pediatrics, 242, 213–219.e1. [Link]

-

Miller, W. L. (2019). Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol. Hormone Research in Paediatrics, 91(6), 416–420. [Link]

-

van der Meij, L., et al. (2024). 21-deoxycortisol as a second-tier test in congenital adrenal hyperplasia newborn screening in The Netherlands: two-year evaluation. European Journal of Endocrinology, 190(1), 1–9. [Link]

-

Gidlof, S., et al. (2024). Improved Performance of Newborn Screening for Congenital Adrenal Hyperplasia Using 21-deoxycortisol Measurement. The Journal of Clinical Endocrinology & Metabolism, 109(5), e20230540. [Link]

-

ResearchGate. (2019). The paradigm of 21-deoxycortisol (21-DF) biosynthetic pathway from 17α-hydroxyprogesterone (17-OHP). [Link]

-

Auchus, R. J., & Arlt, W. (2013). Steroid Biomarkers in Human Adrenal Disease. The Journal of Steroid Biochemistry and Molecular Biology, 137, 133–141. [Link]

-

Kamimaki, T., et al. (2024). Enhancing Accuracy of Newborn Screening for 21OHD: Strategic Use of 21-Deoxycortisol in a Large-Scale Tokyo Cohort. The Journal of Clinical Endocrinology & Metabolism, 109(9), e3341–e3352. [Link]

-

Auchus, R. J. (2017). Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management. The Journal of Clinical Endocrinology & Metabolism, 102(11), 3954–3963. [Link]

-

National Center for Biotechnology Information. (n.d.). 21-Deoxycortisol. PubChem Compound Database. [Link]

-

Wikipedia. (2023). 21-Deoxycortisone. [Link]

-

Gueux, B., et al. (1988). [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency]. Annales de Biologie Clinique, 46(3), 183–190. [Link]

-

National Center for Biotechnology Information. (n.d.). 21-Dehydrocortisone. PubChem Compound Database. [Link]

-

Ciardi, M., et al. (2007). Analysis of 21-deoxycortisol, a marker of congenital adrenal hyperplasia, in blood by atmospheric pressure chemical ionization and electrospray ionization using multiple reaction monitoring. Rapid Communications in Mass Spectrometry, 21(16), 2673–2678. [Link]

-

ResearchGate. (2024). Chronology of Published Reports of 21 Deoxycortisol and 21 Deoxycorticosterone: Upper Basal Serum Values in Non-CAH. [Link]

-

Orr, J. C., & Monder, C. (1975). The stereospecificity of the enzymic reduction of this compound by NADH. The Journal of Biological Chemistry, 250(19), 7547–7553. [Link]

-

ResearchGate. (2024). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. [Link]

-

Fiet, J., et al. (2011). A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. The Journal of Clinical Endocrinology & Metabolism, 96(7), 2038–2045. [Link]

-

Al-Tannak, N. F., et al. (2024). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 3859670. [Link]

-

El-Maouche, D., et al. (2017). Steroid 21-hydroxylase deficiency in congenital adrenal hyperplasia. The Journal of Steroid Biochemistry and Molecular Biology, 165(Pt A), 2–11. [Link]

-

Bachega, T. A., et al. (2006). Serum 21-deoxycortisol, 17-hydroxyprogesterone, and 11-deoxycortisol in classic congenital adrenal hyperplasia: clinical and hormonal correlations and identification of patients with 11beta-hydroxylase deficiency among a large group with alleged 21-hydroxylase deficiency. The Journal of Clinical Endocrinology & Metabolism, 91(4), 1335–1341. [Link]

-

O'Keeffe, V. K., & Vinson, G. P. (1987). 21-Hydroxylation of 21-deoxycortisone by adrenal glands of a marsupial and two eutherian species. General and Comparative Endocrinology, 68(1), 150–156. [Link]

-

Reisch, N., et al. (2019). Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia. The Journal of Clinical Endocrinology & Metabolism, 104(11), 5065–5072. [Link]

-

Monder, C., & Bradlow, H. L. (1968). Binding of Cortisol and this compound with Transcortin. Endocrinology, 83(5), 999–1005. [Link]

-

Tajima, T., et al. (2022). The High Relevance of 21-Deoxycortisol, (Androstenedione + 17α-Hydroxyprogesterone)/Cortisol, and 11-Deoxycortisol/17α-Hydroxyprogesterone for Newborn Screening of 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 107(12), 3341–3352. [Link]

-

Sinaii, N., et al. (2019). 11-Oxygenated Androgens Are Biomarkers of Adrenal Volume and Testicular Adrenal Rest Tumors in 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 104(11), 5589–5598. [Link]

-

Rupa Health. (n.d.). 21-Hydroxyprogesterone. [Link]

-

Charmandari, E., et al. (2001). Congenital adrenal hyperplasia due to 21-hydroxylase deficiency: alterations in cortisol pharmacokinetics at puberty. The Journal of Clinical Endocrinology & Metabolism, 86(6), 2701–2708. [Link]

-

Franks, R. C. (1974). Plasma 17-hydroxyprogesterone, 21-deoxycortisol and Cortisol in Congenital Adrenal Hyperplasia. The Journal of Clinical Endocrinology & Metabolism, 39(6), 1099–1102. [Link]

-

Medscape. (2024). Congenital Adrenal Hyperplasia. [Link]

-

El-Maouche, D., et al. (2017). Steroid 21-hydroxylase deficiency in congenital adrenal hyperplasia. Mount Sinai Scholars Portal. [Link]

-

ResearchGate. (2006). Serum 21-Deoxycortisol, 17-Hydroxyprogesterone, and 11-Deoxycortisol in Classic Congenital Adrenal Hyperplasia: Clinical and Hormonal Correlations and Identification of Patients with 11β-Hydroxylase Deficiency among a Large Group with Alleged 21-Hydroxylase Deficiency. [Link]

Sources

- 1. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid 21-hydroxylase deficiency in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Performance of Newborn Screening for Congenital Adrenal Hyperplasia Using 21-deoxycortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 21-deoxycortisol as a second-tier test in congenital adrenal hyperplasia newborn screening in The Netherlands: two-year evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Performance of Newborn Screening for Congenital Adrenal Hyperplasia Using 21-deoxycortisol Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 21-Deoxycortisol | C21H30O4 | CID 92827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Steroid Biomarkers in Human Adrenal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 21-Dehydrocortisol in Humans: Biosynthesis, Analysis, and Clinical Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

21-Dehydrocortisol, also known as 21-deoxycortisol, is a naturally occurring steroid hormone that serves as a critical biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2] While present in trace amounts in healthy individuals, its accumulation is a direct consequence of enzymatic defects in the adrenal cortisol synthesis pathway. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its physiological and pathophysiological roles, and the analytical methodologies essential for its accurate quantification. We will delve into the causality behind its formation, the rationale for specific analytical techniques, and its evolving role as a highly specific diagnostic marker, offering a comprehensive resource for professionals in endocrinology and pharmaceutical development.

Introduction: Defining this compound

This compound (11β,17α-dihydroxyprogesterone) is an endogenous C21 steroid metabolite.[2] Structurally similar to cortisol, it lacks the hydroxyl group at the C21 position.[2][3] Under normal physiological conditions, it is a minor product of the adrenal steroidogenesis pathway. However, its clinical significance is profoundly amplified in the context of congenital adrenal hyperplasia (CAH), an inherited metabolic disorder affecting the adrenal glands.[1][4][5] Specifically, in 21-hydroxylase deficiency, which accounts for over 95% of CAH cases, the standard cortisol production line is blocked, leading to the accumulation of precursor steroids.[1][4] This accumulation forces the adrenal machinery to shunt these precursors into alternative metabolic routes, resulting in a significant overproduction of this compound.[6][7]

One of the key attributes of this compound that makes it a superior biomarker to the traditionally measured 17α-hydroxyprogesterone (17OHP) is its exclusive adrenal origin.[2] Unlike 17OHP, which is also produced in the gonads, this compound is uniquely synthesized in the adrenal glands, making it a more specific indicator of adrenal dysfunction, particularly 21-hydroxylase deficiency.[1][2]

Biosynthesis and Metabolism: An Alternate Pathway Forged by Deficiency

The natural occurrence of this compound is intrinsically linked to the adrenal steroidogenesis pathway, which converts cholesterol into essential hormones like cortisol, aldosterone, and androgens.[5][8]

The Canonical Cortisol Synthesis Pathway

In a healthy individual, the synthesis of cortisol in the zona fasciculata of the adrenal cortex proceeds through a series of enzymatic hydroxylations.[9] The process begins with cholesterol and leads to the formation of 17α-hydroxyprogesterone (17OHP). The enzyme 21-hydroxylase (CYP21A2) then adds a hydroxyl group to the C21 position of 17OHP to form 11-deoxycortisol.[6] In the final step, 11β-hydroxylase (CYP11B1) converts 11-deoxycortisol into the biologically active cortisol.

The Pathophysiological Shunt in 21-Hydroxylase Deficiency

In individuals with congenital adrenal hyperplasia due to 21-hydroxylase deficiency, mutations in the CYP21A2 gene lead to a partial or complete lack of 21-hydroxylase enzyme function.[4][5] This enzymatic block prevents the efficient conversion of 17OHP to 11-deoxycortisol.[6] Consequently, two major events occur:

-

Cortisol Deficiency : The production of cortisol is significantly impaired, leading to a loss of negative feedback on the pituitary gland. This results in excessive secretion of adrenocorticotropic hormone (ACTH), causing overstimulation and hyperplasia of the adrenal cortex.[1][5]

-

Precursor Accumulation : The adrenal glands become flooded with 17OHP.

This vast excess of 17OHP substrate is then diverted to other enzymatic pathways. The enzyme 11β-hydroxylase (CYP11B1), which normally acts on 11-deoxycortisol, begins to act on the abundant 17OHP.[2][7] This reaction—the 11β-hydroxylation of 17OHP—is what produces this compound.[2][10] Therefore, elevated levels of this compound are a direct biochemical hallmark of a dysfunctional 21-hydroxylase enzyme.

Recent research has also shown that this compound can be further metabolized, contributing to the pool of androgens via a "backdoor" pathway, which helps to explain the virilization seen in severe forms of CAH.[11]

Sources

- 1. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 2. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 3. 21-Deoxycortisol | C21H30O4 | CID 92827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 21-hydroxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Steroid 21-hydroxylase deficiency in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Congenital Adrenal Hyperplasia Caused by 21-Hydroxylase Deficiency - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]

- 7. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 8. researchgate.net [researchgate.net]

- 9. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adrenal C11-oxy C21 steroids contribute to the C11-oxy C19 steroid pool via the backdoor pathway in the biosynthesis and metabolism of 21-deoxycortisol and 21-deoxycortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Radioimmunoassay (RIA) for 21-Dehydrocortisol detection

Application Note & Protocol

A Competitive Radioimmunoassay (RIA) for the Quantitative Determination of 21-Deoxycortisol in Biological Matrices

Abstract

This document provides a comprehensive guide to the principles, methodology, and validation of a Radioimmunoassay (RIA) for the quantitative measurement of 21-Deoxycortisol. 21-Deoxycortisol is a critical steroid biomarker for the diagnosis and management of Congenital Adrenal Hyperplasia (CAH) resulting from 21-hydroxylase deficiency.[1][2] This application note details a classic competitive RIA protocol involving a physical separation step, as well as an advanced, homogeneous Scintillation Proximity Assay (SPA) format. It is intended for researchers, clinical scientists, and drug development professionals requiring a highly sensitive method for steroid hormone quantification.

A note on nomenclature: The topic requested was for "21-Dehydrocortisol". However, the clinically significant biomarker for 21-hydroxylase deficiency, and the analyte for which RIA methods have been established, is 21-Deoxycortisol (11β,17α-dihydroxyprogesterone).[1][3][4] This document will therefore focus on the detection of 21-Deoxycortisol.

Introduction: The Significance of 21-Deoxycortisol

21-Deoxycortisol (C₂₁H₃₀O₄) is a steroid intermediate in the adrenal glucocorticoid synthesis pathway.[4] In a healthy individual, 17α-hydroxyprogesterone is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2). However, in cases of congenital adrenal hyperplasia (CAH) caused by 21-hydroxylase deficiency, this pathway is impaired. The resulting accumulation of 17α-hydroxyprogesterone leads to its alternative metabolism by 11β-hydroxylase, producing a significant increase in 21-Deoxycortisol.[1][2]

Unlike 17α-hydroxyprogesterone, which is also produced in the gonads, 21-Deoxycortisol is exclusively of adrenal origin, making it a highly specific biomarker for diagnosing and monitoring 21-hydroxylase deficiency.[1] Accurate quantification of 21-Deoxycortisol is crucial, particularly in equivocal cases or for monitoring therapeutic efficacy. While modern methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior specificity, Radioimmunoassay (RIA) remains a historically significant and highly sensitive technique for this purpose.[3][5][6][7]

Principle of the Competitive Radioimmunoassay